Sinigrin

Catalog No.
S632928
CAS No.
3952-98-5
M.F
C10H16KNO9S2
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sinigrin

CAS Number

3952-98-5

Product Name

Sinigrin

IUPAC Name

potassium;[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate

Molecular Formula

C10H16KNO9S2

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C10H17NO9S2.K/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);/q;+1/p-1

InChI Key

QKFAFSGJTMHRRY-UHFFFAOYSA-M

SMILES

C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]

Synonyms

myronate, sinigrin, sinigrin, monopotassium salt

Canonical SMILES

C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]

Isomeric SMILES

C=CC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+]

Biochemical and Phytochemical Studies

Sinigrin potassium serves as a valuable tool in biochemical and phytochemical studies. Researchers utilize it to:

  • Isolate and characterize glucosinolates: Sinigrin potassium acts as a reference standard for isolating and identifying other glucosinolates, a diverse group of plant secondary metabolites with various biological properties.
  • Investigate the breakdown pathway of glucosinolates: By studying the enzymatic breakdown of sinigrin potassium by myrosinase, researchers gain insights into the metabolism and biological activity of glucosinolates in plants [].
  • Analyze the distribution of glucosinolates in different plant tissues: Sinigrin potassium can be used as a marker compound to quantify and compare the levels of glucosinolates in various parts of a plant, such as leaves, stems, and seeds.

These studies contribute to a deeper understanding of the chemical composition of plants and the potential health benefits associated with consuming glucosinolates.

Plant Physiology Research

Sinigrin potassium also finds application in plant physiology research. Scientists use it to:

  • Study the regulation of glucosinolate biosynthesis: By manipulating the levels of sinigrin potassium in plants through genetic engineering or environmental factors, researchers can investigate the factors that control the production of glucosinolates.
  • Understand the role of glucosinolates in plant defense: By observing how herbivores respond to plants with varying levels of sinigrin potassium, researchers can gain insights into the effectiveness of glucosinolates as a defense mechanism against herbivory [].

These studies contribute to a better understanding of plant defense mechanisms and the potential for manipulating plant traits for improved pest resistance.

Food Science and Nutrition Research

Sinigrin potassium plays a role in food science and nutrition research by:

  • Serving as a reference standard for analyzing glucosinolates in food: Similar to its use in plant research, sinigrin potassium can be used to quantify and compare the levels of glucosinolates in various food products derived from cruciferous vegetables.
  • Investigating the potential health benefits of glucosinolates: By studying the breakdown products of sinigrin potassium, such as allyl isothiocyanate (AITC), researchers can investigate the potential health benefits associated with consuming glucosinolates, such as their potential anti-cancer and anti-inflammatory properties [].

Sinigrin, also known as allyl glucosinolate, is a naturally occurring compound classified as a glucosinolate. It is predominantly found in the seeds of black mustard (Brassica nigra) and other plants in the Brassicaceae family, such as Brussels sprouts and broccoli. Sinigrin is notable for its role in plant defense mechanisms, where it acts as a precursor to various bioactive compounds, particularly allyl isothiocyanate, which contributes to the pungent flavor characteristic of mustard and horseradish .

The chemical structure of sinigrin consists of a glucose moiety linked to an allyl group via a thioglucoside bond. It has been established that sinigrin exists in the Z configuration, where sulfur and oxygen substituents are on the same side of the double bond, as confirmed through X-ray crystallography .

The biological significance of sinigrin potassium lies in its breakdown product, allyl isothiocyanate. Allyl isothiocyanate exhibits various properties:

  • Antimicrobial activity: It can inhibit the growth of bacteria, fungi, and other pathogens. This might contribute to the plant's defense against microbial infections.
  • Chemopreventive potential: Studies suggest allyl isothiocyanate may have properties that could help prevent cancer. However, more research is needed to understand the mechanisms involved.
  • Induction of detoxification enzymes: Allyl isothiocyanate can stimulate the production of enzymes that help the body eliminate toxins.

Sinigrin undergoes hydrolysis via the enzyme myrosinase when plant tissues are damaged. This reaction leads to the formation of several compounds:

  • Allyl isothiocyanate: The primary product responsible for the pungent taste.
  • Allyl cyanide: Another degradation product with distinct properties.
  • 1-cyano-2,3-epithiopropane: A compound formed under specific conditions .

The hydrolysis reaction can be summarized as follows:

SinigrinmyrosinaseAllyl isothiocyanate+other products\text{Sinigrin}\xrightarrow{\text{myrosinase}}\text{Allyl isothiocyanate}+\text{other products}

Sinigrin exhibits various biological activities attributed to its hydrolysis products. Key activities include:

  • Anticancer Effects: Studies suggest that allyl isothiocyanate, derived from sinigrin, has potential anticancer properties by inducing apoptosis in cancer cells .
  • Antibacterial Properties: While sinigrin itself is not significantly antimicrobial, its hydrolysis product, allyl isothiocyanate, demonstrates potent antibacterial activity against various pathogens .
  • Anti-inflammatory Effects: Research indicates that sinigrin can inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Biosynthesis

In plants, sinigrin is biosynthesized from the amino acid methionine through a multi-step enzymatic pathway involving several intermediates. This process occurs naturally within the plant tissues and is crucial for their defense against herbivores .

Laboratory Synthesis

The first laboratory synthesis of sinigrin was reported in 1965. Subsequent methods have focused on improving yield and efficiency. These synthetic routes typically involve the formation of glucosinolates through controlled reactions involving thioglycosides and appropriate substrates .

Sinigrin has several applications across different fields:

  • Culinary Uses: It contributes flavor to mustard and other condiments.
  • Pharmaceuticals: Due to its biological activities, sinigrin and its derivatives are explored for their potential therapeutic benefits, including anticancer and anti-inflammatory effects .
  • Agriculture: Sinigrin's hydrolysis products can act as natural pesticides or repellents against certain pests .

Research has shown that sinigrin interacts with various biological systems:

  • Metabolism: In humans, sinigrin can be metabolized by gut microbiota into allyl isothiocyanate, suggesting a role in dietary health benefits associated with cruciferous vegetables .
  • Cellular Interactions: Studies indicate that sinigrin may influence signaling pathways related to inflammation and cancer cell proliferation through its metabolites .

Sinigrin shares similarities with other glucosinolates but possesses unique characteristics that set it apart. Here are some similar compounds:

CompoundSourceUnique Features
SinalbinWhite mustard (Sinapis alba)Less pungent than sinigrin; different glucosinolate structure
GlucotropaeolateTropaeolum majusSimilar structure but different side chains; used in traditional medicine
ProgoitrinBrassica oleraceaAssociated with goiter formation; different biological effects
Benzyl glucosinolateVarious crucifersAromatic side chain; different flavor profile and bioactivity

Sinigrin's unique ability to produce multiple volatile compounds upon hydrolysis distinguishes it from other glucosinolates. Its specific enzymatic breakdown leads to significant biological effects not observed with all glucosinolates .

Sinigrin (C₁₀H₁₆KNO₉S₂) is a sulfur-containing glucosinolate (β-thioglucoside) predominantly found in plants of the Brassicaceae family, including black mustard (Brassica nigra), horseradish (Armoracia rusticana), and wasabi (Wasabia japonica). Its IUPAC name is potassium [(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate, reflecting its structure as a potassium salt of a sulfated oxime-thioglucose conjugate. The Z-configuration of the C=N bond, confirmed via X-ray crystallography, is critical for its enzymatic hydrolysis.

Table 1: Key Chemical Properties of Sinigrin

PropertyValue
Molecular FormulaC₁₀H₁₆KNO₉S₂
Molecular Weight397.45 g/mol
CAS Registry Number3952-98-5
SolubilityWater-soluble
Natural OccurrenceBrassica nigra, Armoracia rusticana

Discovery and Early Structural Characterization

Sinigrin was first isolated in 1839 by French chemist Antoine Bussy from black mustard seeds (Brassica nigra). Early structural studies by Gadamer (1897) proposed an incorrect thiourea-linked structure, which was revised in 1956 by Ettlinger and Lundeen, who identified the correct sulfated oxime-thioglucose backbone. The definitive Z-configuration of the C=N bond was established in 1963 via X-ray diffraction of its potassium salt. This structural elucidation resolved controversies about its reactivity, particularly its enzymatic conversion to allyl isothiocyanate, the pungent compound in mustard and horseradish.

Role in Brassicaceae Systematics and Plant Defense Evolution

Sinigrin is a chemotaxonomic marker for Brassicaceae, with its distribution reflecting evolutionary adaptations. Species such as Brassica nigra and Armoracia rusticana have convergently evolved sinigrin super-accumulation, likely due to selective pressures from herbivores. Glucosinolates like sinigrin are defense compounds hydrolyzed by myrosinase upon tissue damage, releasing toxic allyl isothiocyanate to deter generalist herbivores. However, specialist insects, such as the cabbage white butterfly (Pieris rapae), have co-adapted to sequester sinigrin, using it as a feeding stimulant. This evolutionary arms race has driven diversification in glucosinolate profiles across Brassicaceae, with gene duplication and substrate promiscuity enabling metabolic innovation.

Evolutionary Insights:

  • Convergent Evolution: Wasabi, horseradish, and mustard independently evolved sinigrin accumulation via selection on gene clusters involved in side-chain elongation and sulfation.
  • Gene Duplication: Whole-genome duplications in Brassicaceae expanded the glucosinolate biosynthetic toolkit, enabling tissue-specific sinigrin production.
  • Ecological Trade-offs: High sinigrin levels deter generalist herbivores but attract specialists, creating balancing selection pressures.

Sinigrin represents a crystalline thioglucoside compound with the molecular formula C₁₀H₁₆KNO₉S₂ and a molecular weight of 397.45 g/mol for the anhydrous form [2] [21]. The compound exists as the potassium salt of the myronate anion [C₁₀H₁₆O₉NS₂]⁻, establishing its ionic nature in crystalline form [1]. The International Union of Pure and Applied Chemistry nomenclature designates sinigrin as potassium [(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate [2].

The molecular architecture of sinigrin incorporates a β-D-glucopyranose moiety as the fundamental carbohydrate component [3]. This glucose unit adopts the β-D-glucopyranose configuration, which was definitively established through comprehensive structural investigations completed by 1930 [3]. The thioglucoside linkage connects the glucose moiety to the aglycone portion through a 1-β-D-thioglucoside bond, representing a critical structural feature that distinguishes glucosinolates from conventional glycosides [3].

The thioglucoside linkage exhibits remarkable stability and specificity in its formation. The sulfur atom forms a direct bond with the anomeric carbon of the glucose ring, creating the characteristic thioglucoside connection that defines the glucosinolate family of compounds [3]. This linkage was confirmed through systematic chemical analysis and represents a departure from the oxygen-linked glycosides more commonly encountered in natural products.

The molecular geometry around the carbon-nitrogen double bond exhibits Z (syn) configuration, where the sulfur and oxygen substituents are positioned on the same side of the double bond [1] [3]. This stereochemical arrangement was unambiguously established through X-ray crystallographic analysis conducted by Waser and Watson in 1963, resolving earlier uncertainties about the spatial arrangement of substituents around this critical bond [1].

Molecular PropertyValueReference
Molecular FormulaC₁₀H₁₆KNO₉S₂ [2] [21]
Molecular Weight (anhydrous)397.45 g/mol [21] [33]
Molecular Weight (monohydrate)415.5 g/mol [4]
Chemical Abstract Service Registry Number3952-98-5 [2] [21]
Glucose Configurationβ-D-glucopyranose [3]
Thioglucoside Linkage1-β-D-thioglucoside [3]
Carbon-Nitrogen Bond ConfigurationZ (syn) [1] [3]

Crystallographic Analysis of Potassium Myronate Hydrate

The crystallographic structure of sinigrin has been thoroughly elucidated through X-ray diffraction analysis, providing definitive insights into its three-dimensional molecular arrangement [1]. The compound crystallizes as potassium myronate hydrate, incorporating one molecule of water per potassium ion in the crystal lattice [1]. This hydration pattern represents a fundamental aspect of the compound's solid-state organization and influences its physicochemical properties.

The crystal system of sinigrin belongs to the monoclinic class, which is characteristic of many organic potassium salts [1]. The crystallographic investigation conducted by Waser and Watson in 1963 established the precise spatial arrangement of atoms within the crystal structure and confirmed the Z configuration of the carbon-nitrogen double bond [1] [44]. This structural determination resolved long-standing questions about the stereochemistry of glucosinolates and provided a template for understanding related compounds.

The potassium cation occupies specific positions within the crystal lattice, coordinating with both the sulfate oxygen atoms and water molecules to maintain overall charge neutrality and structural stability [1]. The hydrated nature of the crystal structure contributes to the compound's solubility characteristics and thermal properties, with the water content typically ranging from 2.0 to 7.0% by weight in commercial preparations [21].

The melting point of the monohydrate form occurs at 127-129°C, while the anhydrous form exhibits a higher melting point of 179°C [33] [44]. This temperature difference reflects the energy required to remove the coordinated water molecules before the crystal structure undergoes thermal decomposition. The specific rotation of sinigrin in aqueous solution ranges from -15.0 to -20.0° (C=1, H₂O), indicating the compound's optically active nature due to the presence of multiple chiral centers in the glucose moiety [21] [33].

Crystallographic ParameterValue/DescriptionReference
Crystal SystemMonoclinic [1]
Hydration StateOne water molecule per potassium ion [1]
Melting Point (monohydrate)127-129°C [33] [44]
Melting Point (anhydrous)179°C [44]
Specific Rotation [α]D20-15.0 to -20.0° (C=1, H₂O) [21] [33]
Water Content2.0-7.0% [21]
AppearanceWhite to light yellow crystalline powder [21] [42]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about sinigrin, particularly regarding the glucose moiety and the thioglucoside linkage configuration [16] [20]. Proton nuclear magnetic resonance (¹H NMR) spectra recorded at 500 megahertz and 800 megahertz frequencies in deuterated water (D₂O) reveal characteristic signals from the glucose protons and the allyl side chain [16] [20]. The predicted spectra demonstrate excellent resolution for structural confirmation and quantitative analysis applications.

The ¹H nuclear magnetic resonance spectrum exhibits distinct multipicity patterns corresponding to the glucose ring protons, with chemical shifts characteristic of the β-D-glucopyranose configuration [18]. The allyl group protons appear in the vinyl region, providing clear evidence for the presence of the terminal alkene functionality. The anomeric proton of the glucose moiety displays a characteristic chemical shift and coupling pattern consistent with the β-configuration and thioglucoside linkage [18].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of sinigrin, including both the glucose carbons and the aglycone portion [29]. The glucose carbons exhibit chemical shifts typical of hydroxylated carbon atoms, while the thioglucoside carbon displays a distinctive downfield shift due to the electron-withdrawing effect of the sulfur atom [29]. The carbon-nitrogen double bond carbon appears in the characteristic region for imine carbons, confirming the oxime ether structure.

Nuclear magnetic resonance spectroscopy has proven particularly valuable for monitoring the enzymatic degradation of sinigrin in real-time [18] [22]. The technique allows for quantitative determination of sinigrin concentration changes over time periods extending up to 30 hours, providing insights into enzymatic kinetics and degradation pathways [18]. This application demonstrates the utility of nuclear magnetic resonance for both structural characterization and dynamic studies of glucosinolate metabolism.

Nuclear Magnetic Resonance ParameterDescription/ApplicationReference
¹H Nuclear Magnetic Resonance (500 MHz, D₂O)Predicted spectrum, glucose protons characteristic [16] [20]
¹H Nuclear Magnetic Resonance (800 MHz, D₂O)Higher resolution predicted spectrum [20]
¹³C Nuclear Magnetic ResonanceStructural analysis of glucose and thioglucoside linkage [29]
Enzymatic MonitoringReal-time degradation studies over 30 hours [18] [22]

Infrared (IR) and Raman Spectral Signatures

Near-infrared spectroscopy has emerged as a powerful analytical tool for the quantitative screening of sinigrin content in plant materials, particularly in mustard seeds [23] [24]. The technique demonstrates excellent correlation coefficients (r² = 0.86) for sinigrin quantification, indicating strong predictive capability for agricultural and food science applications [23]. The near-infrared spectrum of sinigrin exhibits specific absorption bands that allow for its identification and quantification even in complex plant matrices.

The comparison of commercial sinigrin spectra with modified partial least-squares regression loadings confirms that sinigrin possesses a distinctive spectral signature in the near-infrared region [23]. This specificity enables the development of calibration models for non-destructive analysis of sinigrin content in intact seeds and processed materials. The standard error of prediction values demonstrate the reliability of near-infrared spectroscopy for routine analytical applications in glucosinolate research.

Fourier transform infrared spectroscopy provides detailed information about the functional groups present in sinigrin and has been employed to confirm the formation of sinigrin-phytosome complexes [27]. The infrared spectrum reveals characteristic absorption bands corresponding to the sulfate group, the carbon-nitrogen double bond, and the hydroxyl groups of the glucose moiety [27]. These spectroscopic fingerprints serve as valuable tools for structural confirmation and purity assessment.

Vibrational spectroscopy studies have investigated the molecular interactions of sinigrin with metal ions, revealing insights into coordination chemistry and complex formation [26]. The spectroscopic analysis indicates that metal complexation does not significantly alter the fundamental vibrational modes of sinigrin, suggesting that the coordination occurs through specific functional groups without major structural perturbation [26].

Spectroscopic TechniqueApplication/CharacteristicsReference
Near-Infrared SpectroscopyQuantitative screening, r² = 0.86 correlation [23] [24]
Fourier Transform InfraredStructural confirmation, functional group analysis [27]
Vibrational SpectroscopyMetal ion interaction studies [26]
Ultraviolet-Visible SpectroscopyMaximum absorption at 227 nanometers [10] [26]

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns [29] [31]. Electrospray ionization mass spectrometry in negative ion mode reveals the molecular ion [M-H]⁻ at mass-to-charge ratio 358, corresponding to the deprotonated myronate anion [26] [31]. This technique offers exceptional sensitivity and specificity for sinigrin identification and quantification in complex biological matrices.

Tandem mass spectrometry (MS/MS) analysis reveals characteristic fragmentation pathways that provide structural information about both the glucose moiety and the aglycone portion [30] [31]. The fragmentation patterns show prominent ions at mass-to-charge ratios 271 and 361, which are derived from the glucose component and are significantly more abundant than those observed in simple hexose derivatives [29]. These diagnostic ions serve as reliable markers for glucosinolate identification and structural elucidation.

Liquid chromatography coupled with tandem mass spectrometry represents the gold standard for quantitative analysis of sinigrin and related glucosinolates [31]. The technique achieves detection limits as low as 0.5-2 picomoles, enabling trace-level analysis in biological samples [31]. The method demonstrates excellent recovery rates of 85-90% for glucosinolates, with intra-batch and inter-batch coefficients of variation ranging from 1-4% and 3-10%, respectively [31].

Direct-infusion mass spectrometry has been developed as a rapid analytical method for glucosinolate analysis, reducing analysis time to 30 seconds per sample compared to conventional liquid chromatography methods requiring 20-50 minutes [32]. This approach maintains analytical accuracy while dramatically improving throughput for high-volume screening applications. The method demonstrates linear response over six orders of magnitude, from 1 nanomolar to 1 millimolar concentrations [32].

Mass Spectrometric ParameterValue/ApplicationReference
Molecular Ion [M-H]⁻mass-to-charge ratio 358 [26] [31]
Major Fragment Ionsmass-to-charge ratios 271 and 361 (glucose-derived) [29]
Detection Limit (LC-MS/MS)0.5-2 picomoles [31]
Recovery Rate85-90% for glucosinolates [31]
Direct-Infusion Analysis Time30 seconds per sample [32]
Linear Range1 nanomolar to 1 millimolar [32]

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

396.99035492 g/mol

Monoisotopic Mass

396.99035492 g/mol

Heavy Atom Count

23

UNII

50UM64RMBJ

Related CAS

534-69-0 (Parent)
64550-88-5 (monohydrate salt/solvate)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3952-98-5

Wikipedia

Sinigrin

Dates

Modify: 2023-08-15

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